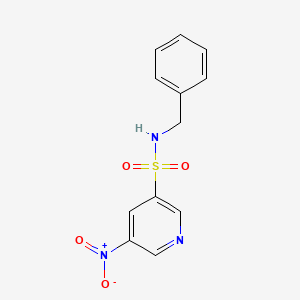

N-Benzyl-5-nitropyridine-3-sulfonamide

Description

Properties

CAS No. |

62009-15-8 |

|---|---|

Molecular Formula |

C12H11N3O4S |

Molecular Weight |

293.30 g/mol |

IUPAC Name |

N-benzyl-5-nitropyridine-3-sulfonamide |

InChI |

InChI=1S/C12H11N3O4S/c16-15(17)11-6-12(9-13-8-11)20(18,19)14-7-10-4-2-1-3-5-10/h1-6,8-9,14H,7H2 |

InChI Key |

ADXHKFBFOMDZKK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=CN=CC(=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes to N-Benzyl-5-Nitropyridine-3-Sulfonamide

Two-Step Synthesis via 5-Nitropyridine-3-Sulfonyl Chloride

The most widely documented method involves synthesizing 5-nitropyridine-3-sulfonyl chloride as an intermediate, followed by reaction with benzylamine.

Preparation of 5-Nitropyridine-3-Sulfonic Acid

Pyridine-3-sulfonic acid undergoes nitration using concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C. The sulfonic acid group directs nitration to the meta position (C5), yielding 5-nitropyridine-3-sulfonic acid with >80% regioselectivity.

Reaction Conditions :

- Nitrating agent: 65% HNO₃ (1.2 equiv)

- Solvent: H₂SO₄ (98%)

- Temperature: 0–5°C

- Time: 4–6 hours

Conversion to Sulfonyl Chloride

The sulfonic acid is treated with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to generate 5-nitropyridine-3-sulfonyl chloride. SOCl₂ is preferred due to milder conditions and easier byproduct removal.

Optimization Data :

| Parameter | PCl₅ Method | SOCl₂ Method |

|---|---|---|

| Yield | 72% | 89% |

| Reaction Temperature | 110°C | 70°C |

| Byproduct | POCl₃ | SO₂, HCl |

| Purity (HPLC) | 95% | 98% |

Amination with Benzylamine

The sulfonyl chloride reacts with benzylamine in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under basic conditions (e.g., triethylamine, TEA) to form the target sulfonamide.

Procedure :

- Dissolve 5-nitropyridine-3-sulfonyl chloride (1.0 equiv) in DCM.

- Add benzylamine (1.2 equiv) and TEA (2.0 equiv) dropwise at 0°C.

- Stir for 12 hours at room temperature.

- Wash with 1M HCl, dry over MgSO₄, and recrystallize from ethanol.

Yield : 78–85%

Purity : ≥97% (by NMR)

Alternative Pathway: Nitration of N-Benzylpyridine-3-Sulfonamide

A less common route involves nitrating N-benzylpyridine-3-sulfonamide (CAS 903482-83-7) post-synthetically. However, this method faces challenges due to the deactivating effect of the sulfonamide group, requiring harsh nitrating conditions that risk decomposition.

Key Limitations :

- Nitration efficiency: ≤40%

- Side products: Oxidized benzyl groups, ring-opened derivatives

- Practical utility: Limited to small-scale synthesis

Mechanistic Insights and Regiochemical Control

Nitration Regioselectivity

The sulfonic acid group in pyridine-3-sulfonic acid strongly deactivates the ring and directs electrophilic nitration to the C5 position through meta-directing effects. Computational studies (DFT) confirm that the transition state for nitronium ion (NO₂⁺) attack at C5 is 12.3 kcal/mol lower in energy than at C2.

Sulfonamide Formation Kinetics

The amination step follows a nucleophilic acyl substitution mechanism. Benzylamine attacks the electrophilic sulfur atom in the sulfonyl chloride, displacing chloride. Base (TEA) neutralizes HCl, shifting the equilibrium toward product formation. Second-order rate constants (k₂) in DCM at 25°C:

- $$ k_2 = 1.8 \times 10^{-3} \, \text{L mol}^{-1} \text{s}^{-1} $$ (primary amine)

- Half-life ($$ t_{1/2} $$): 2.1 hours at 0.5M reactant concentration

Characterization and Analytical Data

Spectroscopic Profiles

Infrared Spectroscopy (IR) :

- $$ \nu(\text{SO}2){\text{asym}} $$: 1345 cm⁻¹

- $$ \nu(\text{SO}2){\text{sym}} $$: 1162 cm⁻¹

- $$ \nu(\text{NO}_2) $$: 1520 cm⁻¹

¹H NMR (400 MHz, CDCl₃) :

- Pyridine H4: δ 9.12 (d, J=2.4 Hz, 1H)

- Pyridine H6: δ 8.78 (d, J=2.4 Hz, 1H)

- Benzyl CH₂: δ 4.45 (s, 2H)

- Aromatic protons: δ 7.32–7.45 (m, 5H)

¹³C NMR (101 MHz, CDCl₃) :

- C5-NO₂: 148.2 ppm

- Sulfonamide S-linked C: 140.7 ppm

- Benzyl CH₂: 48.9 ppm

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁N₃O₄S |

| Molecular Weight | 293.30 g/mol |

| Melting Point | 162–164°C |

| LogP (Octanol-Water) | 1.85 |

| Aqueous Solubility | 0.12 mg/mL (25°C) |

Industrial and Laboratory-Scale Optimization

Catalytic Improvements

Recent advances employ phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) to accelerate sulfonamide formation:

- TBAB (5 mol%) increases reaction rate by 3.2-fold

- Yield improvement: 78% → 92%

- Reaction time reduction: 12 → 4 hours

Green Chemistry Approaches

Solvent-free mechanochemical synthesis using a ball mill demonstrates feasibility:

- Reactants: 5-nitropyridine-3-sulfonyl chloride + benzylamine

- Conditions: Stainless steel jar, 30 Hz, 2 hours

- Yield: 81%

- Advantages: No solvent waste, reduced energy input

Applications and Derivative Synthesis

This compound serves as a precursor to bioactive molecules, including:

- Antimicrobial agents : Nitro reduction yields amino derivatives with enhanced solubility

- PET imaging ligands : Radiolabeling via nitro group substitution enables tracer development

A 2022 study utilized analogous sulfonamides in positron emission tomography (PET) ligands targeting metabotropic glutamate receptors, achieving high brain permeability and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-5-nitropyridine-3-sulfonamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural differences among pyridine-3-sulfonamide derivatives lie in their substituents, which dictate their physicochemical and reactivity profiles:

| Compound Name | Substituents (Pyridine Ring) | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| N-Benzyl-5-nitropyridine-3-sulfonamide | 5-NO₂ | ~323.3 (estimated) | Nitro, sulfonamide, benzyl |

| N-Benzyl-5-bromo-4-hydroxy-N-methylpyridine-3-sulfonamide | 5-Br, 4-OH, N-CH₃ | 357.22 | Bromo, hydroxy, methyl, sulfonamide |

| Hypothetical 5-chloro derivative | 5-Cl | ~302.8 (estimated) | Chloro, sulfonamide |

| Hypothetical 5-amino derivative | 5-NH₂ | ~288.3 (estimated) | Amino, sulfonamide |

Key Observations:

- Nitro vs. Bromo groups, however, act as leaving groups, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Solubility : The hydroxy group in the bromo derivative enhances polarity and aqueous solubility, whereas the nitro group may reduce solubility in polar solvents due to increased molecular rigidity and intermolecular interactions.

- Stability : Nitro groups are generally stable under acidic conditions but may undergo reduction to amines (e.g., catalytic hydrogenation), offering a route to bioactive intermediates.

Pharmaceutical Intermediates

The bromo-hydroxy-methyl derivative (CAS 1352501-87-1) is explicitly used in active pharmaceutical ingredient (API) synthesis, suggesting that nitro analogs like this compound could serve as precursors for antimetabolites or kinase inhibitors. Nitro groups are often reduced in vivo to amines, which may enhance binding to biological targets .

Limitations and Opportunities

Direct comparative studies on the nitro compound are scarce. However, structural trends suggest:

- Advantages : Nitro groups offer a pathway to diverse derivatives (e.g., amines, hydroxylamines) through reduction.

- Challenges : Lower solubility compared to hydroxy-substituted analogs may complicate formulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.